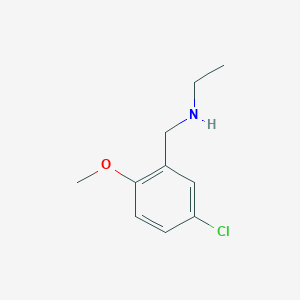
N-(5-chloro-2-methoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxybenzyl)ethanamine is an organic compound with the molecular formula C10H14ClNO. It is a derivative of phenethylamine, characterized by the presence of a chloro group at the 5-position and a methoxy group at the 2-position of the benzyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxybenzyl)ethanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methoxybenzyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(5-chloro-2-methoxybenzyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at the 5-HT2A receptor, which is involved in the modulation of neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological and pharmacological effects, including altered perception and mood .
Comparaison Avec Des Composés Similaires
N-(5-chloro-2-methoxybenzyl)ethanamine is structurally similar to other compounds in the phenethylamine family, such as:
2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe): Another hallucinogenic compound with similar receptor affinity.
2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): Shares similar pharmacological properties and receptor interactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
892587-96-1 |
|---|---|
Formule moléculaire |
C10H14ClNO |
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
3-(5-chloro-2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3 |
Clé InChI |
WKGGYPRKBLIUKJ-UHFFFAOYSA-N |
SMILES |
CCNCC1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


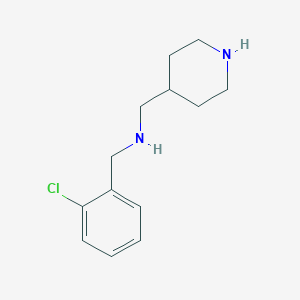
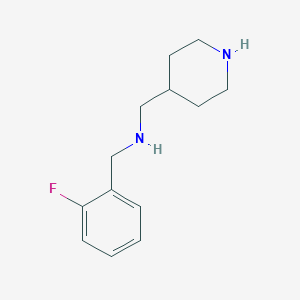
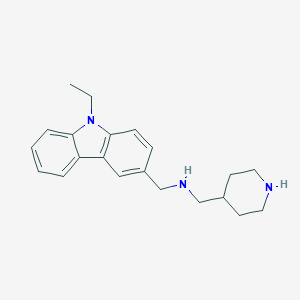

![1-[5-(4-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499802.png)
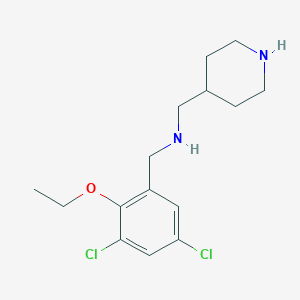
![1-[4-(methylsulfanyl)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499808.png)
![1-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499809.png)
![{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE](/img/structure/B499811.png)
![1-{2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499813.png)
![1-{3-methoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499814.png)
![1-[5-(2-fluorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499815.png)
![1-{3-ethoxy-2-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499816.png)
![1-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B499817.png)
